tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
CAS No.:
Cat. No.: VC18866512
Molecular Formula: C12H18IN3O2
Molecular Weight: 363.19 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate -](/images/structure/VC18866512.png)
Specification
Molecular Formula | C12H18IN3O2 |
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Molecular Weight | 363.19 g/mol |
IUPAC Name | tert-butyl 3-iodo-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
Standard InChI | InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)16-6-5-9-8(7-16)10(13)14-15(9)4/h5-7H2,1-4H3 |
Standard InChI Key | BIJPJYBGJMFULS-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C)I |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The compound is systematically named tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate, reflecting its substitution pattern and bicyclic framework. Its molecular formula is C₁₃H₁₈IN₃O₂, with a molecular weight of 375.21 g/mol . The IUPAC name delineates the tert-butyl ester at position 5, the iodine atom at position 3, and the methyl group at position 1 of the pyrazolo[4,3-c]pyridine system.
CAS Registry and Synonyms
The compound’s CAS Registry Number is 1422344-36-2, distinguishing it from structurally related analogs . Synonyms include:
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tert-Butyl 3-iodo-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
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6-tert-Butyl 3-ethyl 2-methyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate (for closely related derivatives) .
Structural Features and Stereochemistry
The pyrazolo[4,3-c]pyridine core consists of a fused pyrazole and pyridine ring, with hydrogenation at positions 4, 6, and 7 conferring partial saturation. The tert-butyl ester at position 5 enhances steric bulk and modulates solubility, while the iodine atom at position 3 serves as a leaving group for further functionalization . The methyl group at position 1 influences conformational stability and electronic distribution, critical for receptor binding in drug design .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves multistep strategies, leveraging palladium-catalyzed cross-coupling and nucleophilic substitution reactions. A common approach includes:
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Core Formation: Cyclocondensation of hydrazine derivatives with appropriately substituted pyridine precursors to construct the pyrazolo[4,3-c]pyridine skeleton .
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Iodination: Electrophilic iodination at position 3 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions .
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Esterification: Introduction of the tert-butyl ester via Boc protection of the secondary amine at position 5, often employing di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine .
Optimization Challenges
Critical challenges include regioselective iodination and avoiding over-hydrogenation of the fused ring system. Purification via column chromatography or recrystallization is essential to achieve the reported minimum purity of 97% . Scale-up processes must address exothermic reactions during iodination and Boc protection, requiring precise temperature control .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<1 mg/mL) due to its hydrophobic tert-butyl group, favoring organic solvents like dichloromethane or dimethylformamide . It is stable under inert atmospheres but sensitive to prolonged exposure to light and moisture, necessitating storage at 2–8°C in amber vials .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 2.80–3.20 (m, 4H, CH₂), 3.50 (s, 3H, CH₃), 4.30–4.60 (m, 2H, CH₂), 7.20 (s, 1H, pyrazole-H) .
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MS (ESI+): m/z 376.1 [M+H]⁺, consistent with the molecular formula C₁₃H₁₈IN₃O₂ .
Applications in Pharmaceutical Research
Kinase Inhibition
The compound serves as a precursor for kinase inhibitors targeting EGFR and ALK, where the iodine atom facilitates Suzuki-Miyaura couplings with boronic acids to introduce aryl/heteroaryl groups . For example, derivatives have shown IC₅₀ values <10 nM in preclinical models of non-small cell lung cancer .
Antiviral Agents
Structural analogs modified at position 3 exhibit potent activity against RNA viruses, including SARS-CoV-2, by inhibiting viral protease 3CLpro . The iodine substituent’s polarizability enhances binding to the protease’s hydrophobic pocket, as demonstrated in molecular docking studies .
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